Cas no 2172004-01-0 (5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopyridine-3-carboxylic acid)

5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopyridine-3-carboxylic acid
- 2172004-01-0
- 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pyridine-3-carboxylic acid
- EN300-1550370
-
- Inchi: 1S/C25H19N3O5/c29-23(28-17-12-16(24(30)31)13-26-14-17)10-5-11-27-25(32)33-15-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,12-14,22H,11,15H2,(H,27,32)(H,28,29)(H,30,31)
- InChI Key: ZOECJXKWIUAFHK-UHFFFAOYSA-N
- SMILES: O(C(NCC#CC(NC1C=NC=C(C(=O)O)C=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 441.13247072g/mol
- Monoisotopic Mass: 441.13247072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 6
- Complexity: 780
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 118Ų
- XLogP3: 2.8
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopyridine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1550370-0.5g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pyridine-3-carboxylic acid |
2172004-01-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1550370-1.0g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pyridine-3-carboxylic acid |
2172004-01-0 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1550370-0.05g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pyridine-3-carboxylic acid |
2172004-01-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1550370-1000mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pyridine-3-carboxylic acid |
2172004-01-0 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1550370-10000mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pyridine-3-carboxylic acid |
2172004-01-0 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1550370-2.5g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pyridine-3-carboxylic acid |
2172004-01-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1550370-2500mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pyridine-3-carboxylic acid |
2172004-01-0 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1550370-5000mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pyridine-3-carboxylic acid |
2172004-01-0 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1550370-0.25g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pyridine-3-carboxylic acid |
2172004-01-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1550370-5.0g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pyridine-3-carboxylic acid |
2172004-01-0 | 5g |
$9769.0 | 2023-06-05 |
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopyridine-3-carboxylic acid Related Literature
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
3. Book reviews
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
Additional information on 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopyridine-3-carboxylic acid
Recent Advances in the Study of 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopyridine-3-carboxylic acid (CAS: 2172004-01-0)
The compound 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopyridine-3-carboxylic acid (CAS: 2172004-01-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest studies and developments related to this compound, focusing on its synthesis, biological activity, and potential use in drug discovery.
Recent studies have highlighted the role of this compound as a versatile building block in peptide synthesis and medicinal chemistry. The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and the but-2-ynamido moiety makes it particularly useful for solid-phase peptide synthesis (SPPS) and click chemistry applications. Researchers have successfully utilized this compound in the synthesis of complex peptide derivatives, demonstrating its efficacy in facilitating the formation of stable amide bonds and enabling the introduction of alkyne functionalities for further modifications.
In addition to its synthetic utility, preliminary biological evaluations have revealed promising activities for 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopyridine-3-carboxylic acid. Studies have shown that derivatives of this compound exhibit moderate inhibitory effects against certain enzymes involved in inflammatory pathways, suggesting potential applications in the development of anti-inflammatory agents. Furthermore, its structural features make it a candidate for further exploration in targeted drug delivery systems, particularly in the context of cancer therapeutics.
One of the most notable advancements in the study of this compound is its application in the development of PROTACs (Proteolysis Targeting Chimeras). The alkyne functionality allows for efficient conjugation to E3 ligase ligands, enabling the design of novel PROTACs aimed at degrading disease-relevant proteins. Recent publications have demonstrated the successful use of this compound in the synthesis of PROTACs targeting oncogenic proteins, showcasing its potential in the rapidly evolving field of targeted protein degradation.
Despite these promising developments, challenges remain in the optimization of the compound's pharmacokinetic properties and selectivity. Current research efforts are focused on structural modifications to improve its bioavailability and reduce off-target effects. Collaborative studies between academic institutions and pharmaceutical companies are underway to explore the full therapeutic potential of this compound and its derivatives.
In conclusion, 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopyridine-3-carboxylic acid (CAS: 2172004-01-0) represents a valuable tool in chemical biology and drug discovery. Its unique structural features and versatile applications make it a compound of significant interest for researchers in the field. Continued investigation into its biological activities and synthetic applications is expected to yield further insights and potential therapeutic breakthroughs in the coming years.
2172004-01-0 (5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopyridine-3-carboxylic acid) Related Products
- 103-43-5(dibenzyl succinate)
- 2229093-71-2(3-(5,6-dichloropyridin-3-yl)-3-hydroxypropanoic acid)
- 1255209-15-4(Methyl 2-(3-bromo-2-methoxyphenyl)acetate)
- 1492302-98-3(Ethyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate)
- 1261805-42-8(5-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl)
- 2172580-81-1(2-1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetonitrile)
- 2034618-87-4(4-({1-2-(methylsulfanyl)benzoylpiperidin-3-yl}oxy)pyridine)
- 6840-21-7(imidazo1,2-apyrimidine Hydrochloride)
- 515131-41-6((3-(Chloromethyl)phenyl)methanamine hydrochloride)
- 898780-12-6(2-(4-Heptyloxybenzoyl)pyridine)




